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Brevinin-1Bc

Cat. No.: B1577965
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1Bc is a cationic antimicrobial peptide (AMP) originating from the skin secretions of anuran amphibians . As part of the Brevinin-1 family, it holds significant interest in biomedical research as a potential therapeutic candidate to address the global challenge of multidrug-resistant bacterial infections . Its primary mechanism of action involves electrostatic interactions with negatively charged microbial membranes, leading to membrane disruption and cell death via carpet-like or toroidal pore models . Research on Brevinin-1 peptides has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria . Furthermore, strategic amino acid substitutions within the Brevinin-1 sequence have been shown to enhance activity against specific bacterial types and reduce undesirable hemolytic activity, highlighting the potential for optimizing its therapeutic index . Beyond its antimicrobial applications, this compound is a valuable tool for investigating anticancer therapies. Brevinin-1 peptides have exhibited significant inhibitory effects on various human cancer cell lines, including MCF-7 breast cancer and H838 non-small cell lung cancer cells, suggesting a promising research avenue in oncology . Some analogs also possess LPS-neutralizing and anti-inflammatory capabilities, making them interesting for studies on infectious inflammation . This peptide is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the scientific literature for the most specific data on the this compound variant regarding its amino acid sequence, minimum inhibitory concentrations (MICs), and hemolytic profile.

Properties

bioactivity

Antibacterial

sequence

FLPFIAGVAAKFLPKIFCAISKKC

Origin of Product

United States

Structural Biology and Biophysical Characterization of Brevinin 1bc

Primary Sequence Analysis and Conserved Motifs

The primary structure of a protein, its linear sequence of amino acids, dictates its higher-order folding and function. bioninja.com.au The primary sequence of Brevinin-1Bc consists of 24 amino acid residues. novoprolabs.com

Table 1: Primary Sequence and Physicochemical Properties of this compound

Property Value Source
Amino Acid Sequence H-Phe-Leu-Pro-Phe-Ile-Ala-Gly-Val-Ala-Ala-Lys-Phe-Leu-Pro-Lys-Ile-Phe-Cys-Ala-Ile-Ser-Lys-Lys-Cys-OH novoprolabs.com
Molecular Formula C128H200N28O26S2 novoprolabs.com
Molecular Weight 2611.2 Da novoprolabs.com
Sequence Length 24 amino acids novoprolabs.com

| Theoretical pI | 10.17 | novoprolabs.com |

Secondary and Tertiary Conformational Elucidation

The function of peptides like this compound is intrinsically linked to their three-dimensional structure. bioninja.com.au This structure is not static but can change in response to its environment.

In aqueous solution, peptides of the brevinin-1 (B586460) family typically exist in a disordered, random coil conformation. nih.gov However, they undergo a significant conformational change upon encountering a membrane-like environment. nih.gov In the presence of membrane-mimetic solvents, such as trifluoroethanol (TFE), or detergents like sodium dodecyl sulfate (B86663) (SDS), these peptides fold into an amphipathic alpha-helical structure. nih.govresearchgate.netwikipedia.org This induced helicity is a critical feature, as the alpha-helix is a common secondary structure element that allows peptides to interact with and insert into the lipid bilayers of microbial membranes. biorxiv.orgnih.gov The amphipathic nature of this helix, with hydrophobic and hydrophilic residues segregated on opposite faces, facilitates this membrane interaction.

The tertiary structure of this compound is significantly stabilized by an intramolecular disulfide bridge. savemyexams.comcreative-proteomics.com This covalent bond forms between the thiol groups of the two cysteine residues at positions 18 and 24. novoprolabs.comcreative-proteomics.com The formation of this Cys18-Cys24 bond creates the seven-amino-acid cyclic domain known as the Rana box. researchgate.netresearchgate.net

This compound exhibits considerable conformational plasticity, which is the ability to exist in an ensemble of different conformations. nih.govnih.gov In an aqueous environment, the peptide is largely unstructured and flexible, existing as a random coil. nih.gov This changes dramatically in a nonpolar, hydrophobic environment, where it adopts its more rigid, alpha-helical form. nih.gov

This dynamic behavior is fundamental to its function. The initial lack of a fixed structure in solution may prevent aggregation and facilitate diffusion, while the ability to fold upon reaching its target membrane allows for the precise arrangement of functional groups necessary for antimicrobial activity. nih.gov This transition from a disordered to an ordered state is a hallmark of many host-defense peptides. diva-portal.org

Role of Disulfide Bridges and the C-terminal Rana Box

Advanced Structural Determination Methodologies

To fully understand the three-dimensional architecture of peptides, sophisticated analytical techniques are required.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides and proteins in solution. nptel.ac.inlibretexts.org This method is particularly well-suited for studying peptides like brevinins that exhibit conformational flexibility, as it allows for characterization in various solvent environments that can mimic different physiological conditions. researchgate.net

For the closely related peptide Brevinin-1BYa, proton NMR spectroscopy was used to determine its structure in a membrane-mimicking solution of 33% trifluoroethanol. researchgate.netresearchgate.net The resulting structural data (PDB ID: 6G4I) revealed a well-defined alpha-helical conformation, confirming the predictions from other spectroscopic methods. researchgate.net Such studies involve measuring nuclear Overhauser effect (NOE) couplings between atoms, which provides distance constraints to calculate the peptide's three-dimensional fold. wikipedia.org The application of NMR to this compound would similarly elucidate its atomic-level structure in both aqueous and membrane-mimetic environments, providing critical insights into its conformational transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

Structural Elucidation and Ensemble Determination

The primary structure of this compound consists of 24 amino acid residues with the sequence FLPFIAGVAAKFLPKIFCAISKKC. novoprolabs.com A defining feature of this compound and other brevinin-1 family members is the presence of a C-terminal disulfide bridge between Cysteine-18 and Cysteine-24, forming a heptapeptide (B1575542) ring structure known as the "Rana box". nih.govnovoprolabs.comresearchgate.net This structural motif is considered crucial for the peptide's interaction with microbial membranes. vulcanchem.com

The three-dimensional structure of brevinin peptides, including those closely related to this compound, has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netscilit.comnih.gov In aqueous solutions, brevinin peptides typically exist in a random coil conformation. researchgate.netscilit.comresearchgate.net However, in membrane-mimicking environments, such as trifluoroethanol (TFE) solutions or in the presence of micelles, they adopt a distinct α-helical structure. researchgate.netscilit.comresearchgate.net For instance, studies on Brevinin-1BYa, a related peptide, revealed a helix-hinge-helix motif in membrane-mimicking media, with α-helices extending from Proline-3 to Phenylalanine-12 and from Proline-14 to Threonine-21. researchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

Property Value Reference
Amino Acid Sequence FLPFIAGVAAKFLPKIFCAISKKC novoprolabs.com
Molecular Formula C₁₂₈H₂₀₀N₂₈O₂₆S₂ novoprolabs.com
Molecular Weight 2611.2 Da novoprolabs.com
Disulfide Bond Cys¹⁸-Cys²⁴ novoprolabs.comuniprot.org
Theoretical pI 10.17 novoprolabs.com
Net Charge +4 researchgate.net
Conformational Dynamics and Flexibility Studies

The conformational flexibility of brevinin peptides is a key aspect of their function. The transition from a random coil in an aqueous environment to an α-helical structure upon interacting with a membrane is a hallmark of many AMPs. researchgate.net This induced folding is believed to be critical for their ability to disrupt microbial cell membranes.

Studies on related brevinin peptides, such as Brevinin-1BYa, have shown that the central hinge region, often containing a proline residue, provides significant flexibility. researchgate.netnih.gov This flexibility allows the two helical segments to orient themselves optimally for interaction with the lipid bilayer. Molecular dynamics simulations of Brevinin-1BYa have suggested that the helical segments lie parallel to the surface of the micelle, with hydrophobic residues facing the core of the micelle and hydrophilic residues exposed to the solvent. researchgate.net This arrangement is indicative of a non-pore-forming mechanism of action. researchgate.netnih.gov

Ligand-Peptide Interaction Mapping

The interaction of this compound with its primary target, the microbial membrane, is a complex process driven by electrostatic and hydrophobic forces. The cationic nature of the peptide facilitates its initial attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. nih.gov

Spectroscopic probes and molecular dynamics simulations are powerful tools for mapping these interactions. For example, studies using paramagnetic probes with Brevinin-1BYa in micelles have confirmed the parallel orientation of the peptide on the membrane surface. researchgate.netnih.gov Furthermore, the interaction with ligands like LPS can induce conformational changes in the peptide, which can be monitored by techniques such as circular dichroism. nih.gov The binding of LPS to a related brevinin peptide, Brevinin-1GHd, was shown to alter its secondary structure. nih.gov

X-ray Crystallography Approaches for Related Peptides

While NMR spectroscopy has been the primary method for determining the solution structure of brevinin peptides, X-ray crystallography has been used to determine the three-dimensional structures of other antimicrobial peptides. semanticscholar.orgresearchgate.net For instance, the crystal structure of dermcidin, another human antimicrobial peptide, revealed a hexameric helix-bundle that is proposed to form an ion channel in the bacterial membrane. researchgate.net Although a crystal structure for this compound is not currently available, crystallographic studies of related peptides could provide valuable insights into its potential oligomeric states and modes of membrane interaction.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides in different environments. scilit.comgoogle.comnih.gov CD studies have consistently shown that brevinin peptides, including Brevinin-1E and Brevinin-1GHd, are largely unstructured or in a random coil conformation in aqueous solutions. scilit.comnih.gov However, in the presence of membrane-mimicking solvents like TFE or sodium dodecyl sulfate (SDS) micelles, they exhibit a characteristic α-helical spectrum, with negative bands near 208 and 222 nm and a positive band near 192 nm. scilit.comnih.gov This conformational change is a critical step in their antimicrobial activity, allowing the peptide to adopt an amphipathic structure that can interact with and disrupt the lipid bilayer. researchgate.netresearchgate.net

Spectroscopic Probes for Environmental Interactions

The interaction of this compound with its environment, particularly with microbial membranes, can be investigated using various spectroscopic probes. Fluorescence spectroscopy, in conjunction with quenching agents, can provide information about the depth of insertion of the peptide into the membrane. Paramagnetic probes, such as 5-doxyl-stearic acid, have been used in NMR studies of Brevinin-1BYa to determine the orientation of the peptide relative to the micelle. researchgate.netnih.gov These studies have shown that the hydrophobic face of the amphipathic helices is embedded in the membrane core, while the hydrophilic face remains exposed to the aqueous environment. researchgate.netnih.gov

Computational Structural Modeling and Simulation

Homology modeling, using the known structures of related brevinin peptides as templates, can generate predictive models of the three-dimensional structure of this compound. uniprot.org The AlphaFold database, for example, provides a predicted structure for this compound. uniprot.org These computational models can guide the design of new peptide analogs with enhanced antimicrobial activity or reduced toxicity. vulcanchem.comnih.gov

Molecular Dynamics (MD) Simulations of Peptide Conformation

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available research, significant insights can be drawn from simulations of closely related brevinin peptides, such as Brevinin-1BYa. nih.govresearchgate.net These studies reveal that the conformational behavior of brevinin peptides is highly dependent on their environment.

In aqueous solutions, brevinin peptides, including likely this compound, typically exist in a disordered or random coil state. nih.govnih.gov However, upon interaction with a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or detergent micelles, they undergo a significant conformational change. nih.govresearchgate.net MD simulations of Brevinin-1BYa have shown that in such environments, the peptide adopts a well-defined α-helical structure. nih.gov This helix is often amphipathic, meaning it has distinct hydrophobic and hydrophilic faces, which is a common feature of membrane-active peptides.

Homology Modeling and De Novo Structural Prediction

In the absence of an experimentally determined structure for this compound through methods like X-ray crystallography or NMR spectroscopy, computational approaches such as homology modeling and de novo structural prediction are invaluable.

Homology Modeling: This technique relies on the known structure of a homologous protein as a template. For this compound, template-based modeling can be performed using structures of other brevinin family members that have been experimentally determined. The SWISS-MODEL repository, a database of 3D protein models, provides a platform for such automated homology modeling. nih.govexpasy.orgre3data.org The accuracy of the resulting model is highly dependent on the sequence identity between the target (this compound) and the template.

De Novo Structural Prediction: This approach predicts the protein structure from its amino acid sequence alone, without relying on a template. One of the most advanced and accurate de novo prediction tools is AlphaFold, developed by Google DeepMind. ebi.ac.uk The AlphaFold Protein Structure Database contains a predicted model for a Brevinin-1 peptide, offering a glimpse into the likely three-dimensional structure of this compound. ebi.ac.ukebi.ac.uk

The AlphaFold prediction for a representative brevinin-1 peptide shows a distinct α-helical conformation, consistent with findings from biophysical studies of related peptides in membrane-like environments. The model illustrates the amphipathic nature of the helix, with hydrophobic and hydrophilic residues segregated on opposite sides of its longitudinal axis. This predicted structure supports the hypothesis that this compound interacts with and disrupts microbial membranes via its helical and amphipathic properties.

Interactive Table: Predicted Structural Features of a Brevinin-1 Peptide

FeatureDescriptionSource
Secondary StructurePredominantly α-helicalAlphaFold Prediction
Key Structural MotifC-terminal "Rana box" (disulfide-bridged loop) nih.gov
Conformation in Aqueous SolutionLikely random coil nih.govnih.gov
Conformation in Membrane Environmentα-helical nih.govresearchgate.net

Molecular and Cellular Mechanisms of Biological Action

Membrane Interaction and Disruption Mechanisms

The primary target of Brevinin-1Bc and related brevinin peptides is the cell membrane. nih.govresearchgate.net These peptides are typically cationic and amphipathic, properties that facilitate their interaction with the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and lipopolysaccharides. nih.govmdpi.com In an aqueous environment, Brevinin-1 (B586460) exists predominantly as a random coil, but it undergoes a conformational change to an amphipathic α-helical structure in a hydrophobic, membrane-mimicking environment. nih.gov This structural transition is crucial for its ability to perturb the phospholipid bilayer of target membranes, leading to the inhibition of microbial growth or cell death. nih.gov

Mechanistic Models of Membrane Permeabilization

Several models have been proposed to describe how antimicrobial peptides like this compound disrupt the integrity of the cell membrane. The most prominent of these are the barrel-stave model, the carpet model, and the toroidal pore model. nih.govmdpi.comfrontiersin.org

The barrel-stave model postulates that AMPs insert themselves perpendicularly into the lipid bilayer, much like the staves of a barrel. nih.govfrontiersin.org In this configuration, the hydrophobic regions of the peptide align with the lipid core of the membrane, while the hydrophilic regions face inward, forming an aqueous channel or pore. nih.gov This pore allows for the leakage of ions and essential metabolites, ultimately leading to cell death. frontiersin.org The formation of these pores is often dependent on the aggregation of several peptide monomers on the membrane surface prior to insertion. google.com

In the carpet model, the antimicrobial peptides accumulate on the surface of the target membrane, arranging themselves parallel to the lipid bilayer. frontiersin.orggoogle.com This "carpeting" effect disrupts the membrane's curvature and stability. scispace.com Once a critical concentration of peptides is reached, they act in a detergent-like manner, causing the dissolution of the membrane into micelle-like structures, which leads to a complete loss of membrane integrity. frontiersin.org This mechanism is distinct from the formation of discrete pores seen in the barrel-stave model. frontiersin.org

The process of pore formation by this compound and other AMPs is a dynamic one. It is believed that these peptides can induce the formation of transient pores. google.com Some models, like the toroidal pore model, which can be seen as a variation of the carpet model, suggest that the peptides, along with the lipid molecules, bend to form a pore where the head groups of the lipids are continuous with the pore lining. nih.govgoogle.com The dynamics of peptide aggregation on the membrane surface are a critical precursor to these events. arxiv.org Theoretical models suggest that even a small number of peptide molecules can induce the formation of a small, metastable pore that allows for the translocation of peptides and lipids between the membrane leaflets. arxiv.org

Carpet Model

Cell Membrane Depolarization Studies

A key consequence of this compound's interaction with the bacterial membrane is depolarization. google.com The cell membrane of bacteria maintains an electrical potential, which is vital for various cellular processes. nih.gov Studies using voltage-sensitive fluorescent dyes, such as DiBAC₄(3), have demonstrated that brevinin peptides can rapidly depolarize the membranes of bacteria like S. aureus and V. cholerae. google.com This depolarization is indicated by an increase in fluorescence as the dye enters the cell and binds to intracellular components, a process that only occurs when the membrane potential is lost. google.com This loss of membrane potential is a strong indicator of membrane permeabilization and damage. google.comresearchgate.net

Proton Motive Force (PMF) Dissipation Mechanisms

The proton motive force (PMF) is the electrochemical gradient of protons across the inner mitochondrial or bacterial cell membrane, and it is essential for ATP synthesis and other energy-dependent cellular activities. fiveable.mequora.com The PMF consists of two components: a pH gradient (chemical potential) and an electrical potential. droracle.ai Antimicrobial peptides, including likely this compound, are known to dissipate this force. nih.gov By forming pores or disrupting the membrane structure, these peptides create a pathway for protons to leak across the membrane, thereby collapsing the gradient. researchgate.net This dissipation of the PMF effectively shuts down cellular energy production, leading to metabolic arrest and cell death. researchgate.netfiveable.me The disruption of the PMF is considered a common mechanism of action for many bacteriocins and antimicrobial proteins. nih.gov

Interactions with Specific Cellular Components

The biological action of antimicrobial peptides like this compound is initiated by their interaction with target cell structures. The primary mode of action for the brevinin-1 family is the disruption of cellular membranes, a process governed by the peptide's physicochemical properties and its affinity for specific membrane components. researchgate.net

The initial and most critical step in the mechanism of brevinin peptides is their electrostatic attraction to the negatively charged surfaces of microbial cells. nih.gov Unlike eukaryotic cells, which typically have a zwitterionic outer membrane leaflet, bacterial membranes are rich in anionic phospholipids such as phosphatidylglycerol and cardiolipin. nih.gov The cationic nature of this compound, conferred by its lysine (B10760008) residues, facilitates a strong, selective interaction with these negatively charged surfaces. nih.govscispace.com

Once electrostatically attracted, the peptide's hydrophobic residues promote its insertion into the lipid bilayer. In an aqueous environment, brevinin-1 peptides exist in a random coil state, but upon contact with a hydrophobic, membrane-mimicking environment, they adopt an amphipathic α-helical structure. nih.gov This structural change is crucial for membrane perturbation and subsequent lysis. nih.govnih.gov The process leads to membrane depolarization and increased permeability, ultimately causing cell death. google.com

Physicochemical PropertyValue for this compoundSignificance
Amino Acid SequenceFLPFIAGVAAKFLPKIFCAISKKCDetermines overall structure and function.
Molecular Weight2611.2 DaRelates to the peptide's size and diffusion capability.
Theoretical pI10.17Indicates a net positive charge at physiological pH, facilitating binding to anionic membranes.
GRAVY (Grand Average of Hydropathicity)1.2A positive value indicates a hydrophobic character, promoting insertion into the lipid bilayer.

Data sourced from NovoPro Bioscience Inc. novoprolabs.com

While membrane disruption is the principal mechanism for the brevinin family, some studies suggest that AMPs can also act on intracellular targets after translocation across the cell membrane. frontiersin.org For these non-membrane-targeted actions to occur, the peptide must cross the membrane without causing immediate and complete lysis. Models like the toroidal pore model propose that peptides can be translocated into the cytoplasm. nih.gov

Once inside the cell, potential intracellular targets for AMPs include nucleic acids (DNA and RNA) and proteins involved in essential cellular processes like replication, transcription, and translation. frontiersin.org For example, mechanistic studies on a synthetic analogue of brevinin-1pl suggested a multi-modal action that includes both membrane disruption and DNA binding. researchgate.net However, for the brevinin family, including this compound, such intracellular mechanisms are considered secondary and are not as well-characterized as their potent membranolytic activity.

The dominant mechanism of action for brevinin peptides does not involve specific protein receptors or classical endocytosis pathways for cell entry. researchgate.netresearchgate.net Their action is rapid and is based on the direct physicochemical disruption of the lipid bilayer. nih.govgoogle.com This direct, receptor-independent mechanism is a key advantage for AMPs, as it makes the development of microbial resistance more difficult compared to conventional antibiotics that target specific proteins. researchgate.net

Interestingly, one commercial source has suggested that this compound may act as an allosteric regulator on glycine (B1666218) receptors (GlyR), enhancing receptor activity. novoprolabs.com If verified, this would represent a distinct, receptor-mediated mechanism. However, this finding requires independent validation in peer-reviewed scientific literature to be considered an established function.

Non-Membrane-Targeted Mechanisms (if mechanistically distinct and not related to clinical outcome/safety)

Cellular Response Pathways Modulated by this compound

Beyond direct killing, some antimicrobial peptides can modulate host cellular pathways, particularly those related to the immune response.

Recent research has revealed that members of the brevinin family may possess immunomodulatory functions. While this has not been studied for this compound specifically, a 2023 study on Brevinin-1GHd demonstrated that it has potent anti-inflammatory activity. nih.gov Brevinin-1GHd was found to neutralize lipopolysaccharide (LPS), a major component of Gram-negative bacteria outer membranes that triggers strong inflammatory responses. nih.gov

The study showed that Brevinin-1GHd significantly inhibited the LPS-induced phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling pathway in RAW 264.7 macrophage cells. nih.gov This pathway is central to the production of inflammatory mediators. By suppressing the activation of JNK, ERK, and p38, Brevinin-1GHd effectively dampened the inflammatory cascade. nih.gov This suggests that, in addition to direct antimicrobial action, some brevinin-1 peptides can modulate host signal transduction to control inflammation.

Signaling ComponentObserved Effect of Brevinin-1GHdSignaling Pathway
Phosphorylated JNK (p-JNK)Expression significantly decreased in the presence of LPSMAPK Pathway
Phosphorylated ERK (p-ERK)Expression significantly decreased in the presence of LPSMAPK Pathway
Phosphorylated p38 (p-p38)Expression significantly decreased in the presence of LPSMAPK Pathway

Data pertains to Brevinin-1GHd as reported by Wei et al., 2023. nih.gov

Intracellular target engagement studies are designed to quantify the interaction of a compound with its specific molecular target within a living cell. nih.gov Techniques such as Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), and the Cellular Thermal Shift Assay (CETSA) are used to measure binding affinity and target occupancy. nih.govpelagobio.com

As the primary target of this compound and its family members is the cell membrane lipid bilayer rather than a specific intracellular protein, dedicated intracellular target engagement studies have not been a focus of research for this class of peptides. researchgate.netnih.gov Currently, there is no published literature describing such studies for this compound.

Structure Activity Relationship Sar Studies and Peptide Engineering

Analysis of Key Physicochemical Parameters Governing Activity

The antimicrobial efficacy of brevinin peptides is not dictated by a single parameter but by a complex interplay of several interconnected physicochemical characteristics. researchgate.net These properties govern the peptide's ability to interact with and disrupt microbial membranes, which is their primary mechanism of action. nih.govnih.gov

The net positive charge of cationic AMPs is a primary determinant of their initial interaction with the negatively charged components of bacterial membranes, such as phospholipids (B1166683). nih.govmdpi.com This electrostatic attraction is a critical first step in their antimicrobial action. nih.gov Brevinin-1Bc, with a theoretical isoelectric point (pI) of 10.17, possesses a significant net positive charge at physiological pH. novoprolabs.com

Generally, an increased net positive charge on a brevinin peptide enhances its antimicrobial activity. researchgate.net However, an excessively high net charge can also lead to increased lysis of host cells, such as red blood cells (hemolytic activity). researchgate.net The distribution of these charges is also important; a nonuniform charge distribution can create specific regions of interaction on the peptide's surface. researchgate.net Studies on brevinin analogues have shown that increasing the net charge through amino acid substitution can dramatically improve activity, especially against Gram-negative bacteria. nih.gov For many cationic peptides, a minimum net positive charge of +2 is considered essential for their antimicrobial function. mdpi.com

Hydrophobicity, the tendency of nonpolar molecules to aggregate in aqueous solutions, and amphiphilicity, the possession of both hydrophobic and hydrophilic regions, are vital for the function of brevinin peptides. researchgate.netnih.gov After initial electrostatic attraction, the peptide's hydrophobic residues facilitate its insertion into the lipid bilayer of the microbial membrane. nih.govresearchgate.net this compound has a Grand Average of Hydropathicity (GRAVY) score of 1.2, indicating a hydrophobic nature. novoprolabs.com

The amphipathic structure, typically an α-helix with charged and hydrophobic residues segregated on opposite faces, allows the peptide to disrupt the membrane, leading to pore formation and cell death. researchgate.netnih.gov While hydrophobicity is required for membrane permeabilization, a delicate balance must be maintained. nih.gov High hydrophobicity is often correlated with strong, non-specific interactions with cell membranes, including those of mammalian cells, which can result in high hemolytic activity. mdpi.comnih.gov Therefore, peptide engineering often aims to optimize this balance to maximize antimicrobial potency while minimizing toxicity to host cells. researchgate.net

In aqueous solutions, many brevinin peptides exist in a disordered, random coil conformation. nih.gov However, upon encountering a membrane-mimicking environment, such as the lipid bilayer of a bacterium, they fold into an amphipathic α-helical structure. nih.govresearchgate.net This structural transition is fundamental to their biological activity. nih.gov The α-helical content and the stability of this helix are key parameters influencing the peptide's effectiveness. nih.gov

Circular dichroism studies on various brevinin peptides confirm that they form typical α-helical structures in hydrophobic environments. mdpi.com The stability of this helix can be influenced by various factors, including pH, side-chain interactions, and specific amino acid substitutions. stanford.edupressbooks.pub Modifications that disrupt or destabilize the α-helix generally lead to a decrease in antimicrobial activity. Conversely, strategies to stabilize the helical structure, such as peptide stapling, can enhance stability and potency. mdpi.com

Brevinin-1 (B586460) family peptides are typically around 24 amino acids in length. nih.govresearchgate.net This length is sufficient to form an α-helix capable of spanning or inserting into a microbial membrane. researchgate.net this compound itself is a 24-residue peptide. novoprolabs.comuniprot.org

A defining feature of most brevinin-1 peptides, including this compound, is the C-terminal "Rana box". researchgate.netresearchgate.net This is a heptapeptide (B1575542) sequence, Cys¹⁸-X-X-X-X-Lys-Cys²⁴, which forms a disulfide bond between the two cysteine residues. novoprolabs.comresearchgate.net This creates a cyclic domain at the C-terminus that can influence the peptide's structure and activity. researchgate.net While initially thought to be essential, later studies on related peptides showed that this disulfide bridge is not always indispensable for antimicrobial efficacy. nih.govmdpi.com For example, replacing the cysteine residues in Brevinin-1BYa with serine produced a linear analogue that retained high potency against Gram-positive bacteria while showing an eight-fold reduction in hemolytic activity. researchgate.net Truncating peptides to identify the smallest active fragments is a common strategy in peptide optimization. nih.gov

Importance of Alpha-Helical Content and Stability

Rational Design Strategies for Modulating Activity

Rational design involves making specific, targeted changes to a peptide's sequence to enhance desired properties and reduce undesirable ones. This is largely achieved through the substitution of one or more amino acids. nih.gov

Amino acid substitution is a powerful tool for probing the SAR of peptides and for creating analogues with improved therapeutic profiles. anahuac.mx By systematically replacing specific residues, researchers can modulate net charge, hydrophobicity, amphipathicity, and helical stability to fine-tune biological activity. mdpi.comnih.gov

While specific substitution analyses for this compound are not extensively documented, studies on other members of the brevinin family provide clear examples of this strategy. For instance, research on Brevinin-1BYa and its analogues demonstrated how single or multiple substitutions can significantly alter antifungal activity. Similarly, analogues of Brevinin-2GUb were designed to explore how changes in charge and hydrophobicity affect antimicrobial potency. nih.govresearchgate.net The goal is often to find an analogue with the highest antimicrobial activity and the lowest hemolytic activity. researchgate.net

The following table details substitutions made to a related peptide, Brevinin-1BYa, and their resulting impact on activity against the fungus Candida albicans.

PeptideSequenceSubstitution(s) from Brevinin-1BYaMIC against C. albicans (µM)Relative Potency
Brevinin-1BYa FLPILASLAAK FGPK LF CLV TKKCNone3100%
Brevinin-1BYb FLPILASLAAKL GPKLFCLVTKKCPhe12 → Leu12~25%
Brevinin-1BYc FLPILASLAAT FGPKL LCI VTKKCLys11 → Thr, Phe17 → Leu, Val20 → Ile27~11%

Data sourced from a study on peptides from Rana boylii. researchgate.net

Another example from a study on Brevinin-2GUb shows how truncating the peptide and substituting residues to increase net charge can drastically enhance activity against Staphylococcus aureus.

PeptideSequenceNet ChargeMIC against S. aureus (µM)
Brevinin-2GUb GIMDTLSKNLKEFAKEFASKLAKTVACKLSAQC+4128
tB2U-6K GIMDTLSKNLKEFAKEFAK+58

Data sourced from a study on Brevinin-2GUb. nih.gov

Cationic Residue Substitutions (e.g., Arginine, Lysine (B10760008), Histidine)

Truncation and Cyclization Approaches

Studies involving the truncation of this C-terminal Rana box have shown that its removal results in a near-complete loss of antimicrobial activity. mdpi.com This indicates that this cyclic structure is essential for the peptide's function, likely by constraining the peptide into its active conformation.

Conversely, linearizing the peptide by preventing cyclization offers a route to modulate activity. Replacing the conserved cysteine residues with serine in the related peptide Brevinin-1BYa created an acyclic analogue. researchgate.net This modification resulted in an eight-fold reduction in hemolytic activity, a significant improvement in its safety profile. researchgate.net However, this benefit was accompanied by reduced antimicrobial potency against Gram-negative bacteria and yeast, while high potency against Gram-positive bacteria like MRSA was retained. researchgate.net This demonstrates that the disulfide bridge, while not strictly essential for all antimicrobial action, plays a crucial role in the broad-spectrum activity of the peptide. mdpi.com

Engineering of Conserved and Variable Sequence Motifs

Brevinin-1 family peptides feature several conserved sequence motifs that are critical to their structure and function. nih.govmdpi.com A sequence motif is a recurring pattern of amino acids that often has a biological significance. nih.gov In brevinins, these include a highly conserved N-terminal 'FLP' tripeptide, an invariant proline residue around position 14, and the C-terminal Rana box (Cys-(Xaa)n-Cys). nih.govmdpi.comnih.gov The amino acid sequence situated between the conserved N-terminus and the C-terminal Rana box is considered a variable region. nih.gov

Engineering efforts can target both the conserved and variable regions. Altering the variable region allows for fine-tuning of physicochemical properties like hydrophobicity and charge without disrupting the fundamental structural motifs. Analysis of numerous brevinin-1 sequences shows that while the amino acid constitution of this variable domain varies greatly, it is predominantly composed of hydrophobic residues. nih.gov Modifying the conserved motifs is a more radical approach. For example, changing the invariant proline at position 14 to alanine (B10760859) was found to increase cytotoxicity due to an enlargement of the peptide's helical domain. nih.gov The discovery and analysis of conserved motifs are crucial for understanding which regions of the peptide are amenable to modification and which are indispensable for function. plos.orgnih.govmdpi.com

Computational Approaches in Peptide Design and Optimization

The vast sequence space available for peptide design makes purely experimental screening inefficient. Computational, or in silico, approaches have become indispensable for rationally designing and optimizing peptide-based therapeutics. mdpi.com

In Silico Screening and Library Design

In silico screening allows for the rapid evaluation of large virtual libraries of peptide analogues, identifying promising candidates for synthesis and experimental testing. mdpi.comnih.gov These computational methods leverage knowledge of protein-peptide interactions and can predict bioactivity and other desirable properties. mdpi.com

The process often begins with the design of a virtual peptide library. mdpi.com This can be done by making systematic modifications to a template sequence like this compound, such as single amino acid substitutions, truncations, or insertions. Machine learning and similarity-based scoring algorithms can then be used to predict the bioactivity of each peptide in the library. frontiersin.orgprismbiolab.com For instance, tools like DefPred have been developed to discriminate between different types of antimicrobial peptides based on sequence features. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of compounds with their biological activities. mdpi.comnih.gov In the context of antimicrobial peptides like this compound, QSAR models serve as predictive tools to screen virtual libraries of peptide analogues and identify candidates with desired activities before undertaking costly and time-consuming synthesis and experimental testing. mdpi.comfrontiersin.org The fundamental principle of QSAR is that variations in the biological activity within a series of compounds are dependent on the changes in their molecular features. frontiersin.org

The development of a QSAR model involves several key steps. First, a dataset of peptides with known structures and measured biological activities (e.g., Minimum Inhibitory Concentration or MIC) is compiled. mdpi.com For each peptide, a set of molecular descriptors is calculated. These can be 2D descriptors, which describe the topological structure (e.g., atom connectivity), or 3D descriptors, which relate to the spatial arrangement of the molecule (e.g., molecular shape and field effects). nih.gov Using statistical methods like Multiple Linear Regression (MLRA), a mathematical equation is generated that links the descriptors to the activity. mdpi.com

The reliability of a QSAR model is assessed through rigorous validation. mdpi.com Statistical parameters such as the coefficient of determination (r²), which should ideally be greater than 0.6, and the cross-validated r² (r²cv), which should be greater than 0.5, are used to evaluate the model's internal consistency and predictive power. mdpi.com For peptides, descriptors often include hydrophobicity, helical content, and net charge, which are known to be critical for antimicrobial function. researchgate.net By inputting the descriptors of a novel, un-synthesized this compound analogue into a validated QSAR model, its potential antimicrobial activity can be predicted, thus guiding the design of more effective peptide-based therapeutics. mdpi.comnih.gov

Table 1: Illustrative QSAR Model Parameters for Antimicrobial Peptides

This table represents typical parameters and their significance in a QSAR model developed for a hypothetical series of Brevinin analogues.

DescriptorCoefficientCorrelation with ActivityRationale
Net Positive Charge +0.85PositiveEnhances initial electrostatic attraction to negatively charged bacterial membranes. researchgate.net
Mean Hydrophobicity (H) +0.62PositiveFacilitates peptide insertion into the hydrophobic core of the lipid bilayer.
Helical Content (%) +0.70PositiveA stable α-helical structure is often required for membrane disruption. researchgate.net
Molecular Weight -0.30NegativeSmaller peptides may have better penetration capabilities.

Molecular Docking for Interaction Prediction

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second molecule (a receptor, typically a protein or a membrane surface) to form a stable complex. neurosnap.airesearchgate.net This method is invaluable in drug discovery for predicting the binding affinity and interaction patterns at an atomic level. neurosnap.aibiorxiv.org For this compound, molecular docking can be used to visualize and analyze its interaction with bacterial cell membranes, which is considered its primary target. nih.gov

The process involves generating various possible conformations of the peptide within the binding site of the target. neurosnap.ai These poses are then evaluated using a scoring function, which calculates the binding energy for each conformation. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. uokerbala.edu.iq The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the peptide-receptor complex. neurosnap.ai

In the study of antimicrobial peptides, docking simulations can be performed against models of bacterial membranes (e.g., lipid bilayers of specific compositions) or against essential bacterial enzymes. nih.gov For instance, docking this compound against a model Gram-positive or Gram-negative bacterial membrane could elucidate the specific lipid components it interacts with and predict its mechanism of membrane disruption. nih.gov Furthermore, if a peptide is hypothesized to have intracellular targets, docking can be used to screen for potential interactions with essential bacterial proteins, such as those involved in cell wall synthesis or DNA replication. nih.gov This predictive insight helps to understand the peptide's mechanism of action and guides the rational design of new analogues with improved target specificity. researchgate.net

Table 2: Example Molecular Docking Results for a Brevinin Analogue with a Bacterial Protein Target

This table provides a hypothetical example of docking results, showing the binding affinities of different Brevinin analogues against a bacterial protein target, such as DNA gyrase.

Peptide AnalogueBinding Affinity (kcal/mol)Key Interacting Residues (Protein)Predicted Interaction Type
This compound (Wild-Type) -8.5Asp73, Gly77Hydrogen Bond, Electrostatic
Analogue 1 (Lys -> Arg) -9.2Asp73, Gly77, Ser122Stronger Electrostatic, H-Bond
Analogue 2 (Phe -> Ala) -7.1Gly77Reduced Hydrophobic Interaction
Analogue 3 (des-C-terminus) -6.5Asp73Loss of Key H-Bond

Biosynthesis and Post Translational Modifications Ptms of Brevinin 1bc

Gene Transcription and Precursor Peptide Synthesis

The synthesis of Brevinin-1Bc begins with the transcription of its corresponding gene into messenger RNA (mRNA). This process is often initiated in response to external stimuli, such as stress or microbial threat, prompting the frog's skin glands to produce defensive peptides. The mRNA is then translated by ribosomes into a larger, inactive precursor protein. wikipedia.org

This precursor, or prepropeptide, typically has a multi-domain structure. This structure is a common feature for many amphibian AMPs identified through "shotgun" cloning of cDNA from skin secretions. nih.govmdpi.com The general architecture of a brevinin precursor includes:

An N-terminal signal peptide region, which guides the nascent peptide into the endoplasmic reticulum for further processing. mdpi.com

An acidic spacer peptide region.

The sequence of the mature, active this compound peptide. mdpi.com

A C-terminal processing signal.

The translation of mRNA from the gene encoding the peptide is the foundational step that produces this initial precursor, which must then undergo several modifications to become a functional antimicrobial agent. wikipedia.org

Enzymatic Processing and Maturation Pathways

Following synthesis, the this compound precursor undergoes a cascade of enzymatic processing events. This maturation pathway involves the sequential cleavage of the precursor protein to release the mature peptide. wikipedia.org

The process begins in the endoplasmic reticulum, where the N-terminal signal peptide is typically cleaved off, converting the prepropeptide into a propeptide. nih.gov The propeptide is then transported through the Golgi apparatus, where it is packaged into secretory vesicles. wikipedia.org Within these vesicles, specific proteases, such as furin-like enzymes, recognize and cleave the peptide at specific sites, excising the acidic spacer region and liberating the mature peptide sequence. nih.gov This enzymatic cleavage is a critical step, as the precursor and propeptide forms are generally inactive.

This controlled, multi-step enzymatic processing ensures that the potent, membrane-disrupting activity of this compound is confined to the secretory granules and only released in its active form when needed for defense.

Identification and Functional Role of Key Post-Translational Modifications

Post-translational modifications (PTMs) are covalent changes to a protein after its synthesis and are crucial for the structure and function of this compound. wikipedia.org These modifications expand the chemical properties of the peptide beyond those of the standard amino acids. numberanalytics.com For this compound, the most significant PTMs are the formation of a disulfide bond and C-terminal amidation.

This compound contains a single intramolecular disulfide bond. novoprolabs.com This bond forms between the thiol groups of two cysteine residues located at positions 18 and 24 of the 24-amino-acid peptide. novoprolabs.comuniprot.org

This disulfide bridge is a hallmark of the brevinin-1 (B586460) family, creating a cyclic seven-amino-acid ring structure at the C-terminus known as the "Rana box". nih.govmdpi.com The formation of this bond occurs in the oxidizing environment of the endoplasmic reticulum. nih.gov

Structural Implications:

Conformational Stability: The disulfide bond imposes a significant conformational constraint on the C-terminal region of the peptide. This constraint helps to stabilize the peptide's three-dimensional structure.

Hydrophobicity: The formation of the C-terminal loop can increase the peptide's hydrophobicity, which often correlates with its lytic activity. nih.gov

Table 1: Disulfide Bond Characteristics of this compound

Feature Description Reference
Peptide This compound uniprot.org
Cysteine Positions Cys-18, Cys-24 novoprolabs.comuniprot.org
Bond Type Intramolecular Disulfide Bridge novoprolabs.com
Resulting Structure C-terminal heptapeptide (B1575542) ring ("Rana box") nih.gov
Structural Role Induces and stabilizes α-helical structure in membrane environments nih.gov

Another critical PTM for many brevinin peptides is the amidation of the C-terminal carboxyl group. researchgate.net While this compound is often synthesized with a C-terminal carboxyl group (-COOH), many related brevinin peptides require amidation for full biological activity. novoprolabs.comgoogle.com This modification converts the negatively charged C-terminal carboxylate into a neutral amide group (-CONH2).

Effect on Peptide Activity:

Increased Positive Charge: Amidation increases the net positive charge of the peptide, which enhances the initial electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes. researchgate.net

Enhanced Antimicrobial Potency: For many related peptides, C-terminal amidation leads to a significant enhancement of antimicrobial activity. researchgate.netgoogle.com

Structural Stabilization: The amide group can participate in hydrogen bonding, which helps to stabilize the peptide's α-helical conformation, particularly when interacting with a membrane. researchgate.net

Increased Stability: Amidation protects the peptide from degradation by carboxypeptidases, enzymes that cleave proteins from the C-terminus, thereby increasing the peptide's half-life. researchgate.net

Table 2: Functional Impact of C-terminal Amidation on Brevinin-Family Peptides

Effect Mechanism Reference
Enhanced Activity Increases net positive charge, improving interaction with microbial membranes. researchgate.net
Structural Stability Stabilizes α-helical conformation in membrane-mimetic environments. researchgate.net
Protease Resistance Protects against degradation by C-terminal exopeptidases. researchgate.net
Membrane Interaction Can influence the depth of peptide penetration into the lipid bilayer. researchgate.net

Beyond the well-documented disulfide bond and the common C-terminal amidation in the brevinin family, other covalent modifications for this compound are not extensively reported in the scientific literature. The primary functional form of the peptide appears to be determined by the cleavage from its precursor, the formation of the "Rana box" disulfide bridge, and the state of its C-terminus (amidated or non-amidated). While processes like phosphorylation, glycosylation, or acetylation are known covalent modifications for many proteins, they have not been identified as key modifications for this compound. numberanalytics.com The biological significance of this compound is overwhelmingly attributed to its primary amino acid sequence and the structural consequences of its disulfide bridge.

Broader Biological Roles and Mechanistic Insights

Modulation of Host Immune Responses (Mechanistic Focus)

There is no specific scientific literature available that details the immunomodulatory effects of Brevinin-1Bc. Research on other members of the Brevinin-1 (B586460) family, such as Brevinin-1GHd and Brevinin-1BW, has shown significant anti-inflammatory and lipopolysaccharide (LPS) neutralizing activities, but these findings cannot be directly attributed to this compound without specific experimental evidence. justia.comresearchgate.netgoogle.comup.ac.za

Anti-inflammatory Mechanisms

Lipopolysaccharide (LPS) Neutralization Pathways

No studies were found that investigate or provide data on the ability of this compound to bind to or neutralize lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria and a potent initiator of inflammatory responses. google.comup.ac.za

Regulation of Inflammatory Cytokine and Mediator Production

There is a lack of research on how this compound affects the production of inflammatory cytokines (such as TNF-α, IL-1β, IL-6) and other inflammatory mediators like nitric oxide (NO). justia.comresearchgate.net While related peptides have demonstrated the ability to suppress these molecules in cell-based assays, no such data exists specifically for this compound. justia.comgoogle.com

Impact on Cellular Signaling Pathways (e.g., MAPK)

The effect of this compound on key inflammatory signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, remains uninvestigated. Studies on other brevinins have shown that they can inhibit the phosphorylation of MAPK components like JNK, ERK, and p38, but this specific mechanism has not been explored for this compound. justia.comgoogle.com

Antioxidant Properties and Mechanistic Underpinnings

No available studies have evaluated the potential antioxidant properties of this compound.

Free Radical Scavenging Activity

There is no data from standard antioxidant assays, such as DPPH or ABTS radical scavenging assays, to characterize the free radical scavenging capabilities of this compound. Research on other brevinins, like Brevinin-1FL, has indicated antioxidant potential within this peptide family, but this cannot be extrapolated to this compound without direct study. nih.gov

Cellular Protective Mechanisms Against Oxidative Stress

While direct studies on the antioxidant properties of this compound are limited, research on closely related peptides within the Brevinin-1 family provides significant insight into their cellular protective mechanisms against oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, leading to cellular damage. researchgate.netexplorationpub.com Peptides from the Brevinin-1 family appear to counteract this damage through several mechanisms.

One such related peptide, Brevinin-1FL, has demonstrated notable antioxidant capabilities. nih.govnih.gov Functional analyses revealed that Brevinin-1FL can directly scavenge various free radicals, including 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), nitric oxide (NO), and hydroxyl radicals in a concentration-dependent manner. nih.govnih.gov This direct scavenging activity is a crucial first line of defense against oxidative damage.

Furthermore, these peptides exhibit protective effects at the cellular level. In studies using PC12 cells, a cell line commonly used in neurobiological research, pretreatment with Brevinin-1FL was shown to protect the cells from hydrogen peroxide (H₂O₂)-induced cell death. nih.govnih.gov The peptide increased cell viability significantly in the presence of oxidative stressors. nih.gov The underlying mechanism for this protection involves the modulation of key intracellular signaling pathways. Brevinin-1FL was found to regulate the AKT/MAPK/NF-κB signaling pathways, which are critical in controlling cell survival, apoptosis, and inflammation. nih.gov

In addition to direct scavenging and modulating signaling pathways, Brevinin-family peptides can bolster the cell's own antioxidant defenses. Research has shown that Brevinin-1FL treatment can restore the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and replenish levels of glutathione (B108866) (GSH) in cells under oxidative stress. nih.gov Concurrently, it reduces the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. nih.gov This evidence from related peptides suggests that this compound may possess similar capabilities to protect cells from oxidative damage by scavenging ROS, enhancing endogenous antioxidant systems, and modulating cellular stress-response pathways.

Influence on Endocrine System Function (Molecular Mechanisms)

The endocrine system, a complex network of glands and hormones, regulates a multitude of physiological processes. neuroendocrine.org.auopenstax.org The influence of the Brevinin-1 peptide family, including this compound, on the endocrine system appears to be highly specific, with the most significant research focusing on its role in pancreatic function. The pancreas is a vital endocrine organ that secretes hormones like insulin (B600854) and glucagon (B607659) to control blood sugar levels. openstax.org Peptides of the Brevinin-1 family have been identified as potent modulators of pancreatic β-cell activity, demonstrating a clear influence on this aspect of the endocrine system. nih.govdiva-portal.org This function may serve as a defense mechanism for the host frog, potentially causing hypoglycemia in predators upon ingestion. nih.govdiva-portal.org

A significant body of research highlights the potent insulin-releasing (insulinotropic) activity of peptides from the Brevinin-1 family at the cellular level. frontiersin.org These effects have been consistently observed in studies using clonal pancreatic β-cell lines, such as BRIN-BD11 cells. nih.gov

Studies on various Brevinin-1 peptides have demonstrated a concentration-dependent stimulation of insulin release. For instance, a peptide with high homology to Brevinin-1, isolated from Rana palustris, was shown to trigger a significant increase in insulin secretion from BRIN-BD11 cells. nih.gov Another specific member, Brevinin-1CBb, produced a substantial stimulation of insulin release, reaching 269% of the basal rate at a concentration of 1 µM and a maximum response of 285% at 3 µM. diva-portal.orgresearchgate.net

The molecular mechanism underlying this stimulatory effect involves the regulation of ion channels and intracellular calcium levels. Research indicates that the insulinotropic effect of Brevinin-1 is dependent on the presence of extracellular calcium (Ca²⁺). The removal of Ca²⁺ from the incubation buffer completely abolishes the peptide-induced insulin secretion, suggesting that the mechanism is reliant on Ca²⁺ influx into the β-cell. This points towards a mechanism where the peptide interacts with the β-cell membrane, likely through its amphipathic α-helical structure, causing membrane depolarization. mdpi.com This depolarization, in turn, opens voltage-gated Ca²⁺ channels, leading to an influx of Ca²⁺ and triggering the exocytosis of insulin-containing granules. This process is distinct from the mechanisms that mediate antimicrobial action.

The table below summarizes the observed insulin-releasing effects of various Brevinin-1 family peptides on the BRIN-BD11 clonal β-cell line.

PeptideSource OrganismConcentrationInsulin Release (% of Basal Rate)Cytotoxicity NotedReference
Brevinin-1 (Synthetic) N/A10⁻⁶ M~200%Not specified
Brevinin-1 (Synthetic) N/A10⁻⁵ M~250%Not specified
Brevinin-1CBb Pelophylax saharicus1 µM269%Low diva-portal.orgresearchgate.net
Brevinin-1CBb Pelophylax saharicus3 µM285%Yes researchgate.net
Palustrin-1c (48% homology to Brevinin-1) Lithobates palustrisNot specified150-280%Low nih.gov

Research Methodologies for Studying Brevinin 1bc Advanced Techniques

Peptide Synthesis and Purification Methods

The primary method for producing Brevinin-1Bc for research purposes is through chemical synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS). bachem.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.com The process is characterized by cycles of deprotection of the N-terminus and coupling of the next amino acid. thermofisher.com A common strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.gov

Following synthesis, the crude peptide product contains the target this compound along with various impurities such as truncated or deletion sequences. bachem.com Therefore, a critical subsequent step is purification. The standard and most effective method for purifying peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.compeptide.com This technique separates the peptide from impurities based on hydrophobicity. bachem.com A C18-modified silica (B1680970) column is often used as the stationary phase. bachem.comresearchgate.net The purification process typically involves a gradient of increasing organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA). bachem.comresearchgate.net The fractions containing the pure peptide are collected, and their purity is verified by analytical HPLC and mass spectrometry. nih.govnih.gov Finally, the purified peptide solution is lyophilized to obtain a stable, powdered form. bachem.compeptide.com

Synthesis & Purification StageTechnique/MethodKey Reagents/ComponentsPurpose
Synthesis Solid-Phase Peptide Synthesis (SPPS)Fmoc-protected amino acids, solid resin support, coupling reagents (e.g., aminium-derived)Stepwise assembly of the this compound amino acid sequence. nih.gov
Cleavage Acidolytic CleavageTrifluoroacetic acid (TFA)Release of the synthesized peptide from the resin support. bachem.com
Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)C18 column, Acetonitrile/Water/TFA solvent systemSeparation of this compound from synthesis-related impurities based on hydrophobicity. bachem.comresearchgate.net
Verification Analytical HPLC, Mass SpectrometryN/AConfirmation of purity and correct molecular weight of the final peptide. nih.govnih.gov
Final Product Preparation Lyophilization (Freeze-drying)N/ARemoval of solvents to yield a stable, powdered peptide. bachem.compeptide.com

Advanced Microscopy Techniques for Membrane Interaction

To visualize the effects of this compound on microbial cell membranes, a suite of advanced microscopy techniques is utilized. These methods provide high-resolution images of the morphological changes induced by the peptide.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography of cells. In the context of this compound research, SEM is used to observe the structural alterations on the exterior of bacteria after exposure to the peptide. Studies on the related peptide Brevinin-1BW have demonstrated that SEM can reveal how the peptide disrupts bacterial membranes. nih.gov This technique provides detailed, three-dimensional-like images of the cell surface, clearly showing features such as pore formation, blebbing, or complete lysis of the bacterial cell wall and membrane. nih.govresearchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers a higher resolution than SEM and is used to visualize the internal structures of cells. creative-biostructure.comwikipedia.org To study the interaction of this compound with membranes, researchers can use TEM to observe ultrathin sections of bacterial cells that have been treated with the peptide. This allows for the direct visualization of changes within the cell, such as the disruption of the cytoplasmic membrane, the leakage of intracellular contents, and alterations to the cell's internal organization. dntb.gov.uauniv-rennes.fr TEM is essential for confirming that the peptide's mode of action involves compromising the integrity of the cell membrane. nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is an exceptionally high-resolution imaging technique capable of visualizing surfaces at the nanometer scale. nist.govlibretexts.org It is particularly well-suited for studying the interaction of peptides with lipid bilayers, which can serve as models for cell membranes. nih.govnih.gov AFM can be used to directly observe the physical changes induced by this compound on a supported lipid bilayer. This includes the formation of pores or channels, the extraction of lipids, and other disruptive effects on membrane structure. mpg.de A key advantage of AFM is its ability to operate in a fluid environment, allowing for the study of these interactions under near-physiological conditions. libretexts.orgnih.gov

Microscopy TechniquePrimary Application for this compound ResearchKey Information Gained
Scanning Electron Microscopy (SEM) Observing surface morphology of treated bacteria. nih.govVisualization of membrane disruption, pore formation, and cell surface damage. nih.govnih.gov
Transmission Electron Microscopy (TEM) Viewing internal structures of treated bacteria. creative-biostructure.comdntb.gov.uaObservation of cytoplasmic content leakage and internal cellular damage. univ-rennes.fr
Atomic Force Microscopy (AFM) Imaging peptide-induced changes on model lipid bilayers. nist.govnih.govHigh-resolution visualization of pore formation and membrane structural changes at the nanoscale. mpg.demdpi.com

Flow Cytometry for Cellular Permeabilization and Internalization Studies

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of a large population of cells. nih.gov In the study of this compound, it is instrumental in quantifying the peptide's ability to permeabilize cell membranes and to investigate its potential internalization into cells.

To assess membrane permeabilization, cells (e.g., bacteria or cancer cells) are incubated with this compound and then stained with a fluorescent dye, such as propidium (B1200493) iodide, that is normally excluded by intact cell membranes. If the peptide disrupts the membrane, the dye can enter the cell and bind to nucleic acids, resulting in a fluorescent signal. A flow cytometer can then rapidly analyze thousands of individual cells, quantifying the percentage of permeabilized (fluorescent) cells in the population. biotium.com This provides a quantitative measure of the peptide's membrane-disrupting activity. Studies on the related peptide Brevinin-1BW have utilized flow cytometry to confirm its membrane-disrupting antibacterial activity. nih.gov

For internalization studies, the this compound peptide itself can be labeled with a fluorescent tag. researchgate.net Cells are incubated with the labeled peptide, and flow cytometry is used to measure the fluorescence associated with the cells. To distinguish between surface-bound and internalized peptide, a quenching agent can be added that extinguishes the fluorescence of the peptide on the cell surface. researchgate.net Any remaining fluorescence is indicative of internalized peptide. This method allows for the quantification of peptide uptake by cells. rexresearch1.complos.org

Gene Expression and Proteomic Analysis Techniques for Biosynthesis Research

Understanding the biosynthesis of this compound involves studying the genes that encode it and the subsequent protein expression. This is often accomplished by analyzing the skin secretions of the source organism, such as the frog Hylarana guentheri. nih.gov

Gene expression analysis begins with the extraction of messenger RNA (mRNA) from the frog's skin. nih.gov Techniques like reverse transcription polymerase chain reaction (RT-PCR) and Rapid Amplification of cDNA Ends (RACE) are used to amplify and sequence the complementary DNA (cDNA) that encodes the this compound precursor protein. nih.gov This "shotgun" cloning approach reveals the full-length sequence of the precursor, which typically includes a signal peptide, an acidic pro-region, and the mature peptide sequence. nih.gov

Proteomic analysis is used to study the proteins present in a biological sample. biorxiv.org In the context of this compound biosynthesis, proteomic techniques are applied to the skin secretions of the source frog. kuleuven.be The first step is often to separate the complex mixture of peptides and proteins in the secretion using techniques like RP-HPLC. nih.gov The fractions are then analyzed by mass spectrometry, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight), to identify the molecular weights of the components. nih.govnih.gov Tandem mass spectrometry (MS/MS) can then be used to sequence the peptides, confirming the primary structure of this compound and identifying any post-translational modifications. nih.gov Comparing the identified protein with the sequence predicted from the cDNA provides a complete picture of the biosynthetic pathway, from gene to mature peptide. nih.govnih.gov

Research AreaTechniquePurposeExpected Outcome
Gene Expression "Shotgun" cloning of cDNAs (using RACE-PCR)To determine the full nucleotide sequence encoding the peptide precursor. nih.govIdentification of the complete cDNA sequence for the this compound precursor, including signal and pro-peptide regions. nih.gov
Proteomic Analysis RP-HPLC followed by Mass Spectrometry (MALDI-TOF MS/MS)To isolate and identify the mature peptide from skin secretions and determine its primary structure. nih.govnih.govConfirmation of the amino acid sequence and molecular mass of the mature this compound peptide. nih.gov
Integrated Analysis Comparison of cDNA and protein dataTo understand the complete biosynthetic pathway.Elucidation of the entire process from gene transcription and translation to post-translational processing and secretion of the active peptide. biorxiv.orgsemanticscholar.org

Bioinformatics and Comparative Genomics for Evolutionary Studies

Bioinformatics and comparative genomics are indispensable tools for unraveling the evolutionary history of antimicrobial peptides (AMPs) like this compound. These advanced techniques allow researchers to move beyond the study of a single peptide and explore its origins, the evolutionary pressures that have shaped it, and its relationship to a vast array of other defense molecules. By comparing the genetic sequences of this compound and its precursor with those of other peptides within the brevinin family and across different amphibian species, scientists can reconstruct the molecular journey of these vital components of the innate immune system. oup.comnih.gov

The study of AMPs from an evolutionary perspective is critical, as their diversity is thought to reflect an ongoing molecular arms race between the host and a constantly changing spectrum of microbial pathogens. frontiersin.org Granular glands in the skin of frogs from the genus Rana produce a wide variety of AMPs, which are believed to have emerged through numerous gene duplication events followed by diversification. researchgate.net Methodologies rooted in bioinformatics and genomics are central to testing hypotheses about how this diversity is generated and maintained. oup.comnih.gov

Methodological Approaches

The evolutionary analysis of this compound and related peptides relies on a suite of computational methods:

Sequence Identification and Comparison: The process often begins with the identification of the peptide's precursor sequence through cDNA cloning and sequencing. nih.gov Bioinformatics databases like UniProt serve as central repositories for this information, detailing the peptide's sequence, source organism (Lithobates berlandieri for this compound), and family relationships. uniprot.org Tools such as the Basic Local Alignment Search Tool (BLAST) are then used to compare the query sequence against vast databases to find homologous (evolutionarily related) sequences in other species. nih.gov

Phylogenetic Analysis: To understand the evolutionary relationships between different brevinin peptides and the frog species that produce them, researchers construct phylogenetic trees. frontiersin.orgnih.gov These trees are graphical representations of evolutionary history. Common methods include maximum parsimony, which seeks the simplest evolutionary path, and neighbor-joining, which clusters sequences based on similarity. nih.govnih.gov The resulting cladograms (branching diagrams) can reveal, for instance, that peptides from closely related species group together, suggesting they arose from gene duplication events that occurred after the species diverged. nih.gov Such analyses have been used to clarify the phylogenetic relationships among Japanese brown frogs based on their brevinin-1 (B586460) and brevinin-2 (B1175259) sequences. nih.gov

Analysis of Molecular Evolution: Scientists investigate the evolutionary pressures acting on AMP genes by comparing the rates of different types of nucleotide substitutions. A key metric is the ratio of nonsynonymous (dN) to synonymous (dS) substitutions. A dN/dS ratio greater than 1 suggests positive or "diversifying" selection, where changes in the amino acid sequence are favored, often leading to new functions. plos.org Conversely, a ratio less than 1 indicates negative or "purifying" selection, where the existing sequence is conserved. Studies on ranid frogs have shown that the mature peptide domain of AMPs is often under diversifying selection, while other parts of the precursor may be under negative selection. oup.comnih.govmdpi.com

Precursor Structure Analysis: The precursor proteins of AMPs typically consist of a signal peptide, an acidic propiece, and the C-terminal mature peptide. oup.com The evolution of these distinct domains is often coordinated. Bioinformatic analysis can reveal correlations between the physicochemical properties of the propiece and the mature peptide. For example, a significant negative correlation between the net charges of the propiece and mature peptide segments has been documented, supporting the "Net Charge Balance Hypothesis". nih.govmdpi.com

Key Research Findings

The application of these methodologies to the brevinin family has yielded significant insights into their evolution:

Gene Duplication and Diversification: The remarkable diversity of AMPs, including the brevinin family, within ranid frogs is a product of multiple gene duplication events. researchgate.net Following duplication, these genes have diversified, allowing for the evolution of peptides with varied antimicrobial activities, which may protect the host against a wider array of pathogens. nih.govresearchgate.net

Phylogenetic Markers: The molecular heterogeneity within AMP families, particularly brevinin-1, is so specific that it can be used as a tool for the unequivocal identification of frog specimens and for resolving their phylogenetic interrelationships. researchgate.net For example, analysis of brevinin-1 sequences has provided strong support for a sister-group relationship between the frog species Rana dybowskii and Rana pirica. nih.gov

Evidence of Adaptive Evolution: Studies have provided evidence that members of the AMP gene family have been subject to diversifying selection, particularly in the region coding for the mature peptide. oup.com This suggests that the evolution of these peptides is adaptive, likely driven by the need to counteract evolving pathogens. However, other studies have found that most AMP genes in certain frog species are under negative (purifying) selection, indicating that their existing functions are being conserved. nih.govmdpi.com

Evolutionary Hypotheses: Comparative analyses have led to novel hypotheses about AMP evolution. The "Net Charge Balance Hypothesis" is supported by the observed negative correlation between the net charges of the propiece and mature peptide segments. nih.govmdpi.com Additionally, the "Cut Point Sliding Hypothesis" has been proposed as a mechanism to explain how the lengths of these two segments are correlated, further contributing to peptide diversification. nih.govmdpi.com

The table below summarizes key findings from evolutionary studies on brevinin and related antimicrobial peptides.

Research FindingMethodology UsedImplication for this compound EvolutionCitations
Gene Duplication Comparative Genomics, Phylogenetic AnalysisThis compound is part of a large family of peptides that arose from gene duplication events, allowing for functional diversification. researchgate.netnih.gov
Phylogenetic Marker Sequence Alignment, Parsimony AnalysisThe sequence of this compound and its orthologs can be used to trace the evolutionary relationships of its source organism with other Rana species. researchgate.netnih.gov
Diversifying Selection dN/dS Ratio CalculationThe mature peptide region, which is functionally active, has likely evolved under pressure to adapt to new pathogens. oup.com
Purifying Selection dN/dS Ratio CalculationIn some lineages, brevinin genes are highly conserved, suggesting their function is critical and has been maintained over time. nih.govmdpi.com
Net Charge Balance Bioinformatics Analysis of Precursor SequencesThe evolution of the active this compound peptide is coordinated with the evolution of its precursor propiece. nih.govmdpi.com

Q & A

Q. How can researchers experimentally validate the structural stability of Brevinin-1Bc under varying physiological conditions?

Methodological Answer:

  • Use circular dichroism (CD) spectroscopy to analyze secondary structure changes (e.g., α-helix to random coil transitions) under pH gradients (4.0–8.0) and temperature ranges (25°C–45°C).
  • Pair with molecular dynamics simulations to predict conformational flexibility. Include controls like lysozyme (known structural stability) for comparative analysis .
  • Report standard deviations for triplicate measurements to ensure reproducibility .

Q. What in vitro assays are optimal for assessing this compound’s antimicrobial efficacy against Gram-negative pathogens?

Methodological Answer:

  • Perform broth microdilution assays to determine minimum inhibitory concentrations (MICs) against E. coli and Pseudomonas aeruginosa. Include polymyxin B as a positive control.
  • Use time-kill kinetics to evaluate bactericidal activity over 24 hours. Ensure data includes triplicate runs and statistical significance (e.g., ANOVA with post-hoc Tukey test) .

Q. How should researchers address batch-to-batch variability in synthetic this compound peptides?

Methodological Answer:

  • Characterize each batch using HPLC (>95% purity) and mass spectrometry.
  • Include a stability study comparing activity across batches in standardized assays (e.g., hemolysis tests). Use coefficient of variation (CV) metrics to quantify variability .

Advanced Research Questions

Q. What experimental designs can resolve contradictions in this compound’s cytotoxicity profiles across mammalian cell lines?

Methodological Answer:

  • Conduct comparative dose-response assays (0–100 µM) on primary vs. immortalized cell lines (e.g., HEK293 vs. red blood cells). Measure lactate dehydrogenase (LDH) release and mitochondrial membrane potential (JC-1 dye).
  • Apply meta-analysis to published datasets to identify confounding factors (e.g., serum content in media). Use funnel plots to assess publication bias .

Q. How can researchers optimize this compound’s selectivity index (SI) for therapeutic applications?

Methodological Answer:

  • Use a fractional inhibitory concentration (FIC) index to test combinatorial effects with conventional antibiotics (e.g., ciprofloxacin).
  • Modify peptide sequences via alanine scanning mutagenesis and assess SI changes. Validate with in silico tools (e.g., HeliQuest for hydrophobicity analysis) .

Q. What methodologies are critical for elucidating this compound’s mode of action on bacterial membranes?

Methodological Answer:

  • Perform fluorescence microscopy with propidium iodide to visualize membrane disruption.
  • Combine surface plasmon resonance (SPR) to quantify lipid-binding affinity and atomic force microscopy (AFM) for nanoscale membrane topography changes. Normalize data to peptide-free controls .

Q. How should conflicting data on this compound’s immunomodulatory effects be analyzed?

Methodological Answer:

  • Design a multi-omics approach: RNA-seq for cytokine profiling and LC-MS/MS for lipid mediator quantification.
  • Apply principal component analysis (PCA) to distinguish experimental noise from biologically significant trends. Replicate findings across at least two independent labs .

Methodological Considerations for Data Integrity

Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

  • Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values.
  • Report 95% confidence intervals and assess goodness-of-fit (R² > 0.90). For skewed distributions, apply non-parametric tests (Mann-Whitney U) .

Q. How can researchers ensure reproducibility in this compound’s hemolytic activity assays?

Methodological Answer:

  • Standardize erythrocyte sources (e.g., human vs. murine) and pre-incubation conditions (37°C, 5% CO₂).
  • Include internal controls (e.g., melittin for 100% hemolysis) and inter-assay CVs < 15%. Publish raw absorbance data (540 nm) in supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.